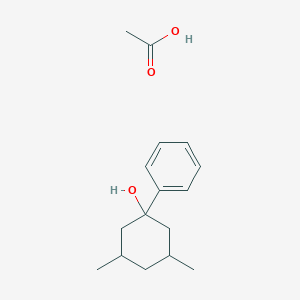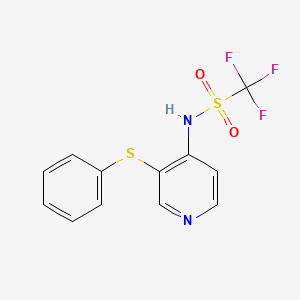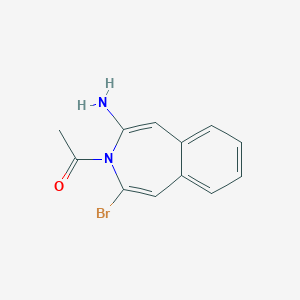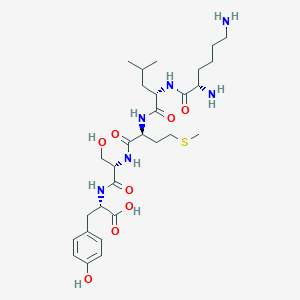
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-: is a complex peptide composed of five amino acids: L-tyrosine, L-lysine, L-leucine, L-methionine, and L-serine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: After each coupling step, the protecting groups are removed using appropriate reagents. For example, Boc groups can be removed using trifluoroacetic acid (TFA), and methyl esters can be hydrolyzed using sodium hydroxide (NaOH).
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and automated assembly of the peptide chain. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The peptide is then cleaved from the resin and purified.
化学反応の分析
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The hydroxyl group of tyrosine can undergo substitution reactions, such as phosphorylation, to form phosphotyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Kinases can catalyze the phosphorylation of tyrosine residues.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphotyrosine.
科学的研究の応用
L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis and immune response modulation.
Industry: Utilized in the development of peptide-based drugs and as a component in biochemical assays.
作用機序
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. For example, the tyrosine residue can be phosphorylated by kinases, leading to the activation of signal transduction pathways. The lysine residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide formed by the condensation of L-alanine and L-tyrosine.
L-Leucyl-L-tyrosine: A dipeptide composed of L-leucine and L-tyrosine.
L-Tyrosyl-L-serine: A dipeptide consisting of L-tyrosine and L-serine.
Uniqueness
- The combination of five different amino acids in L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl- provides a unique structure that can interact with multiple molecular targets and pathways.
- The presence of methionine allows for redox reactions, adding another layer of functionality.
- The peptide’s ability to undergo phosphorylation and other post-translational modifications makes it a versatile tool in biochemical research.
This detailed article provides a comprehensive overview of L-Tyrosine, L-lysyl-L-leucyl-L-methionyl-L-seryl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
539820-91-2 |
|---|---|
分子式 |
C29H48N6O8S |
分子量 |
640.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C29H48N6O8S/c1-17(2)14-22(33-25(38)20(31)6-4-5-12-30)27(40)32-21(11-13-44-3)26(39)35-24(16-36)28(41)34-23(29(42)43)15-18-7-9-19(37)10-8-18/h7-10,17,20-24,36-37H,4-6,11-16,30-31H2,1-3H3,(H,32,40)(H,33,38)(H,34,41)(H,35,39)(H,42,43)/t20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
NQEGTUMFFTXYSM-LSBAASHUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
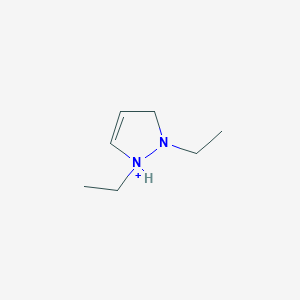
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

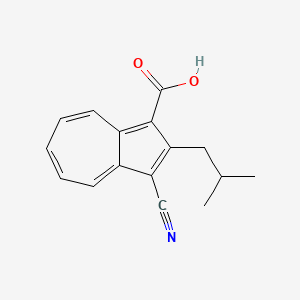

![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
